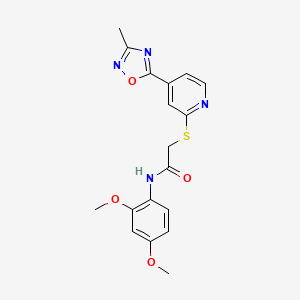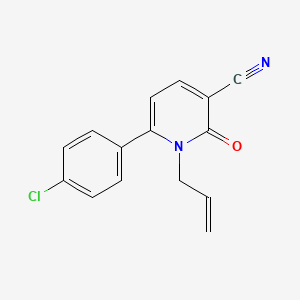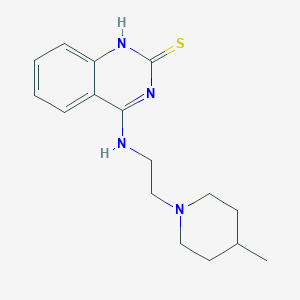
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Potential Biological Activity : A study by Párkányi and Schmidt (2000) discussed the synthesis of new quinazolinones with potential biological activity. This research is significant for understanding the chemical properties and synthesis methods of compounds similar to 4-((2-(4-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione (Párkányi & Schmidt, 2000).
Pharmacological Screening for Antimicrobial, Analgesic, and Anti-inflammatory Activity : Dash et al. (2017) conducted a study on the synthesis and preliminary pharmacological screening of novel quinazoline derivatives. They found that certain derivatives exhibited good activity against microbes, pain, and inflammation (Dash et al., 2017).
Nucleophile-nucleofuge Duality in Synthesis : Research by Jeminejs et al. (2021) explored the synthesis of quinazoline derivatives, emphasizing the nucleophile-nucleofuge duality of azide and arylthiolate groups. This study is relevant for understanding the chemical processes in synthesizing quinazoline derivatives (Jeminejs et al., 2021).
Antimicrobial Agents : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives related to quinazoline, showing potential as antimicrobial agents (Holla et al., 2006).
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents : A study by Chern et al. (1993) focused on the synthesis of quinazoline derivatives as alpha 1-adrenoceptor antagonists and potential antihypertensive agents (Chern et al., 1993).
Antibacterial and Antifungal Activity : Ahmed et al. (2007) worked on synthesizing quinazolin-4-one containing oxadiazolin-5-thione moieties and evaluated their antibacterial activity (Ahmed et al., 2007).
Synthesis and Larvicidal Activity : Rajanarendar et al. (2010) synthesized a series of quinazoline derivatives and tested their antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Medicinal Chemistry Implications : Tiwary et al. (2016) provided a review on the implications of quinazoline-4(3H)-ones in medicinal chemistry, discussing their biological activities and potential as medicinal agents (Tiwary et al., 2016).
properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)ethylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12-6-9-20(10-7-12)11-8-17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-5,12H,6-11H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNILSHSVKYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)
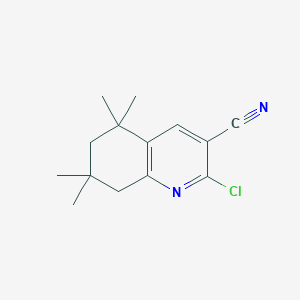

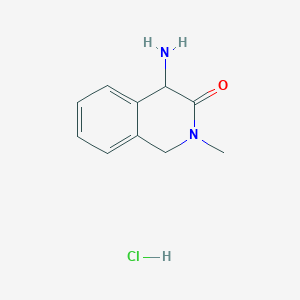
![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)
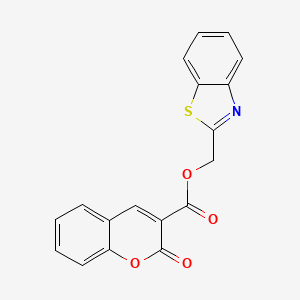

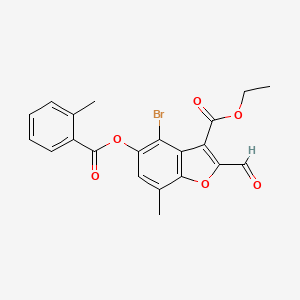
![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)


